molecular formula C11H8 B155364 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene CAS No. 131292-30-3

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene

Cat. No. B155364
M. Wt: 140.18 g/mol
InChI Key: DTUGMGNAGQFFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, also known as BMDB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications as a synthetic intermediate and as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is not well understood. However, studies have suggested that it may act as a nucleophile in organic reactions, which can lead to the formation of new carbon-carbon bonds. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been shown to undergo oxidative coupling reactions, which can lead to the formation of biaryl compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. However, studies have shown that it can be toxic to cells at high concentrations. Further research is needed to determine the exact mechanism of toxicity and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene.

Advantages And Limitations For Lab Experiments

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It can also be used as a building block for the synthesis of various organic compounds. However, 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is toxic at high concentrations, which can limit its use in certain experiments. It is also relatively expensive compared to other organic compounds.

Future Directions

There are several future directions for research on 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. One potential area of research is the development of new synthetic methods for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene and its derivatives. Another area of research is the investigation of the mechanism of action and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. Further research is also needed to explore the potential applications of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene in materials science, pharmaceuticals, and agrochemicals.

Synthesis Methods

The synthesis of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene involves the reaction of 2-methylphenylacetylene with butyl lithium in the presence of a catalyst. The reaction results in the formation of a lithium acetylide intermediate, which then reacts with 2-methylbenzyl chloride to produce 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. The synthesis method is relatively simple and has been optimized for high yields and purity.

Scientific Research Applications

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been investigated for its potential as a ligand for transition metal catalysts, which can be used in organic transformations.

properties

CAS RN

131292-30-3

Product Name

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1-buta-1,3-diynyl-2-methylbenzene

InChI

InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3

InChI Key

DTUGMGNAGQFFQL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C#CC#C

Canonical SMILES

CC1=CC=CC=C1C#CC#C

synonyms

Benzene, 1-(1,3-butadiynyl)-2-methyl- (9CI)

Origin of Product

United States

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